3-(3,4-Difluorophenyl)-2-methyl-1-propene
Overview
Description
3-(3,4-Difluorophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a difluorophenyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-2-methyl-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzaldehyde and 2-methylpropene.
Grignard Reaction: The 3,4-difluorobenzaldehyde is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Dehydration: The alcohol is then dehydrated using a strong acid, such as sulfuric acid, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Epoxides or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(3,4-Difluorophenyl)-2-methyl-1-propene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-2-methyl-1-propene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions, which may include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Difluorophenyl)-2-methyl-1-butene
- 3-(3,4-Difluorophenyl)-2-methyl-1-pentene
- 3-(3,4-Difluorophenyl)-2-methyl-1-hexene
Properties
IUPAC Name |
1,2-difluoro-4-(2-methylprop-2-enyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKNFLFZTQGOMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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